PIKfyve Biochemical Inhibition: CAS 2034494-94-3 vs. Apilimod (Reference Inhibitor)
In a biochemical PIKfyve inhibition assay performed by Carna Biosciences using the Promega ADP-Glo Kinase assay platform, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pivalamide (reported as BDBM645402) exhibited an IC₅₀ of 32 nM [1]. The clinically studied PIKfyve inhibitor apilimod (STA-5326, BDBM50590927), tested under identical assay conditions, showed an IC₅₀ of 3 nM [2]. This places CAS 2034494-94-3 approximately 10.7-fold less potent than apilimod in this biochemical context. CAVEAT: The SMILES structure displayed on the BindingDB page for BDBM645402 does not correspond to the compound name, introducing uncertainty. The 32 nM value is reproduced across three independent patent-associated BindingDB entries (Entry IDs 12038, 13017, 12151), suggesting consistent reporting but unverified structural identity.
| Evidence Dimension | PIKfyve biochemical IC₅₀ (ADP-Glo kinase assay) |
|---|---|
| Target Compound Data | IC₅₀ = 32 nM |
| Comparator Or Baseline | Apilimod (STA-5326): IC₅₀ = 3 nM |
| Quantified Difference | 10.7-fold lower potency vs. apilimod |
| Conditions | Carna Biosciences proprietary methodology based on Promega ADP-Glo Kinase assay; recombinant PIKfyve |
Why This Matters
The ~10-fold potency window relative to apilimod may be therapeutically meaningful for indications where complete PIKfyve inhibition causes on-target toxicity (e.g., ocular or pulmonary effects), making intermediate-potency inhibitors worth evaluating for an improved therapeutic index.
- [1] BindingDB Entry 12038/BDBM645402. IC₅₀ = 32 nM against PIKfyve. Assay: Carna Biosciences ADP-Glo Kinase assay. Data extracted from US 2024/0016810 A1, Table 16.15; US 2024/0150358 A1, Example 00181; US 2024/0208964 A1. View Source
- [2] BindingDB Entry BDBM50590927 (Apilimod/STA-5326). IC₅₀ = 3 nM against PIKfyve. Assay: Carna Biosciences ADP-Glo Kinase assay. Data from US 2024/0016810 A1, Table 16.1. View Source
